molecular formula C15H25NO4 B2943833 5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2199982-60-8

5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2943833
CAS No.: 2199982-60-8
M. Wt: 283.368
InChI Key: XDRRECWMCOMSKX-UHFFFAOYSA-N
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Description

5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound featuring a bicyclo[3.2.1]octane core substituted at position 1 with a carboxylic acid group and at position 5 with a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety. The Boc group serves as a protective strategy for the amine, enhancing stability during synthetic processes, while the bicyclic scaffold provides structural rigidity, making it valuable in medicinal chemistry and drug design . Its synthesis likely involves Boc protection of a precursor amine, analogous to methods described for related bicyclic compounds .

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-14-5-4-6-15(9-14,8-7-14)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRRECWMCOMSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core, followed by the introduction of the Boc-protected amino group and the carboxylic acid functionality. Common synthetic routes may include:

  • Bicyclic Core Formation: The bicyclic structure can be constructed using methods such as Diels-Alder reactions or intramolecular cyclization reactions.

  • Introduction of Boc-Protected Amino Group: The amino group can be introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylic acid derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The Boc-protected amino group can be reduced to form a primary amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid or amino group.

Common Reagents and Conditions:

  • Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often requiring a base or catalyst.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.

  • Biology: The Boc-protected amino group can be used in peptide synthesis, making it valuable in the study of proteins and enzymes.

  • Industry: Used in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group, preventing unwanted reactions during the synthesis process. The compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Bicyclo Ring Systems

  • Compound 5 () : Bicyclo[2.2.2]oct-5-ene
    • The [2.2.2]octene framework is more strained and compact, favoring endo/exo isomerism. The unsaturated bond (oct-5-ene) may influence reactivity in cycloaddition or hydrogenation reactions .
  • PharmaBlock Compound () : Bicyclo[2.2.2]octane
    • The fully saturated [2.2.2] system lacks ring strain, enhancing stability but reducing conformational flexibility compared to the target compound .

Substituent Positions and Functional Groups

Compound Name Bicyclo System Substituents Molecular Formula Key Properties/Applications
Target Compound [3.2.1] 1-COOH, 5-(Boc-amino methyl) C₁₄H₂₃NO₄ Drug intermediates, peptide synthesis
di-endo-3-Boc-amino-[2.2.2]octene (5) [2.2.2]octene 2-COOH, 3-Boc-amino C₁₄H₂₁NO₄ m.p. 117–120°C; synthetic intermediate
4-Boc-amino-[2.2.2]octane-1-COOH [2.2.2] 1-COOH, 4-Boc-amino C₁₄H₂₁NO₄ CAS 943845-74-7; building block
Bicyclo[2.2.2]octane-1-COOH [2.2.2] 1-COOH C₉H₁₂O₂ CAS 699-55-8; simpler scaffold
  • Carboxylic Acid vs. Esters : The target compound’s free carboxylic acid (1-position) contrasts with methyl or tert-butyl esters in analogs like 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid (), which exhibit lower acidity and altered solubility .
  • Boc Protection : Unlike bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8), which lacks a protected amine, the Boc group in the target compound enables selective deprotection for downstream functionalization .

Biological Activity

5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid (commonly referred to as Boc-amino-bicyclo[3.2.1]octane) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with amino acid transport systems, synthesis methods, and applications in drug development.

Structural Characteristics

The compound features a bicyclic structure that is characterized by the following:

  • Bicyclic Framework : The bicyclo[3.2.1]octane core contributes to its unique pharmacological properties.
  • Protective Group : The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, facilitating further chemical modifications.

Amino Acid Transport Interactions

Research indicates that compounds structurally similar to Boc-amino-bicyclo[3.2.1]octane exhibit significant interactions with amino acid transport systems, particularly:

  • Na+-Independent Transport Systems : Studies have demonstrated that Boc-amino-bicyclo[3.2.1]octane can inhibit the uptake of known system-specific amino acids in various cell lines, including Ehrlich ascites tumor cells and rat hepatoma cells .
  • Mechanism of Action : The compound interacts competitively with amino acid transport systems, particularly system L, which is responsible for the transport of neutral amino acids .

Case Studies

  • Inhibition of Amino Acid Uptake : In vitro studies have shown that Boc-amino-bicyclo[3.2.1]octane inhibits the uptake of leucine and histidine in a competitive manner, indicating its potential as a model substrate for studying amino acid transport mechanisms .
  • Comparative Studies : When compared to other bicyclic compounds, Boc-amino-bicyclo[3.2.1]octane demonstrated enhanced reactivity towards Na+-independent transport systems, making it a valuable tool for exploring transport specificity .

Synthesis Methods

The synthesis of Boc-amino-bicyclo[3.2.1]octane typically involves multiple steps:

  • Starting Materials : Commonly derived from readily available precursors through methods such as double Michael addition and enantioselective construction .
  • Reaction Conditions : Optimization of reaction conditions (temperature, pressure, and solvents) is crucial for achieving high yields and purity .

Applications in Medicinal Chemistry

The unique structural attributes of Boc-amino-bicyclo[3.2.1]octane make it a promising candidate in various fields:

  • Drug Development : Its ability to interact with biological membranes positions it as a potential lead compound for developing new therapeutics targeting amino acid transport systems .
  • Diagnostic Tools : The compound may also serve as a probe in biological studies to elucidate mechanisms underlying amino acid transport and related metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acidStructureDirectly interacts with biological systems without protective groups
3-Aminobicyclo[3.2.1]octane-3-carboxylic acidStructureExhibits different transport specificity compared to Boc-amino-bicyclo[3.2.1]octane
Methyl bicyclo[2.2.1]heptane-2-carboxylateStructureFocuses on esterification rather than amine functionalities

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE):
    • Use nitrile or neoprene gloves, inspected for integrity before use. Wear a lab coat and chemical-resistant apron to minimize skin exposure .
    • For respiratory protection, use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher aerosol concentrations .
  • Engineering Controls:
    • Work in a fume hood to prevent dust/aerosol formation. Use local exhaust ventilation for large-scale handling .
  • First Aid Measures:
    • Skin contact: Wash immediately with soap and water. Eye exposure: Rinse with water for ≥15 minutes. Seek medical attention for persistent irritation .

Q. Table 1: Key Hazard Classifications (GHS)

Hazard TypeClassificationH-CodePrecautionary Measures
Acute Toxicity (Oral)Category 4H302Avoid ingestion; use spill trays
Skin IrritationCategory 2H315Wear chemical-resistant gloves
Eye IrritationCategory 2AH319Safety goggles + face shield
Respiratory Tract IrritationCategory 3H335Use fume hood/respirators
Source:

Q. How is the tert-butoxycarbonyl (Boc) group typically introduced in bicyclo[3.2.1]octane derivatives?

Answer:

  • Synthetic Strategy:
    • The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in anhydrous THF/DCM) .
    • Key steps: Protect the amine moiety first, followed by functionalization of the bicyclo scaffold. Monitor progress via TLC or LC-MS .
  • Challenges:
    • Steric hindrance from the bicyclo framework may require prolonged reaction times or elevated temperatures.

Q. What analytical techniques are suitable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclo scaffold geometry and Boc group integration.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular weight (theoretical: 267.32 g/mol) .
  • HPLC-Purity Analysis:
    • Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to assess purity >95% .

Q. What storage conditions ensure the compound’s stability?

Answer:

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (N2_2/Ar). Avoid humidity to prevent Boc group hydrolysis .
  • Shelf life: Typically 12–24 months when stored properly. Confirm stability via periodic NMR analysis.

Q. How should waste disposal comply with environmental regulations?

Answer:

  • Waste Treatment:
    • Neutralize acidic/basic residues before disposal.
    • Collect organic waste in approved containers and incinerate via licensed facilities .
  • Environmental Precautions:
    • Prevent drainage contamination. Use spill kits with absorbents (e.g., vermiculite) for accidental releases .

Advanced Research Questions

Q. How can risks from incomplete toxicological data be mitigated during in vivo studies?

Answer:

  • Tiered Testing Approach:
    • In Silico Prediction: Use tools like QSAR or ADMET predictors to estimate acute toxicity .
    • In Vitro Assays: Conduct Ames tests (mutagenicity) and hepatocyte viability assays .
    • Low-Dose Pilot Studies: Start with 10% of the anticipated effective dose in rodent models.
  • Reference: OECD Guidelines 423 (Acute Oral Toxicity) .

Q. How to resolve reactivity contradictions under varying pH conditions?

Answer:

  • Methodology:
    • pH-Rate Profiling: Measure hydrolysis rates at pH 1–12 (37°C, simulated gastric/intestinal fluids).
    • Stability-Indicating Assays: Use HPLC to track degradation products (e.g., free amine from Boc cleavage) .
    • Buffer Compatibility: Test phosphate, citrate, and bicarbonate buffers for formulation studies.

Q. What approaches elucidate metabolic pathways in biological systems?

Answer:

  • Isotopic Labeling: Synthesize 13C^{13}C- or 14C^{14}C-labeled analogs for tracer studies.
  • LC-MS/MS Metabolomics: Identify phase I/II metabolites (e.g., glucuronidation, oxidation) in hepatic microsomes .
  • In Vivo PK/PD: Correlate plasma concentration-time profiles with metabolite formation in rodents.

Q. How to address stereochemical challenges in synthesis?

Answer:

  • Chiral Resolution:
    • Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
    • Asymmetric catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective amination .
  • Crystallography: Confirm absolute configuration via X-ray diffraction of single crystals.

Q. How to assess enzyme inhibitory potential using structural features?

Answer:

  • Molecular Docking: Simulate binding to target enzymes (e.g., proteases) using AutoDock Vina.
  • Kinetic Assays:
    • Measure IC50_{50} values via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).
    • Analyze inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.